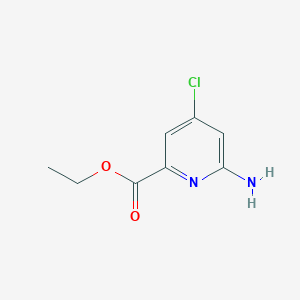
Ethyl 6-amino-4-chloropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-4-chloropicolinate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of picolinic acid, which is a pyridine carboxylic acid
Méthodes De Préparation
Ethyl 6-amino-4-chloropicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 6-chloropicolinic acid with ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Ethyl 6-amino-4-chloropicolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The amino and chloro groups in the compound can undergo substitution reactions. For example, nucleophilic substitution can replace the chloro group with other nucleophiles such as hydroxide or alkoxide ions.
Condensation: The compound can participate in condensation reactions to form larger molecules, often involving the amino group reacting with carbonyl compounds.
Applications De Recherche Scientifique
Ethyl 6-amino-4-chloropicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating various derivatives for research purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications to enhance its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-4-chloropicolinate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their functions. Pathways involved in its action may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Ethyl 6-amino-4-chloropicolinate can be compared with other similar compounds, such as:
Ethyl 6-chloropicolinate: This compound lacks the amino group, making it less reactive in certain chemical reactions.
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate: This derivative has a protective group on the amino group, which can be removed under specific conditions to reveal the free amino group.
Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
ethyl 6-amino-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |
Clé InChI |
KPZFKSLTNHMGDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=CC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


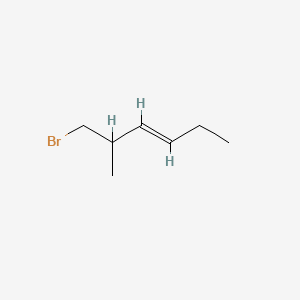




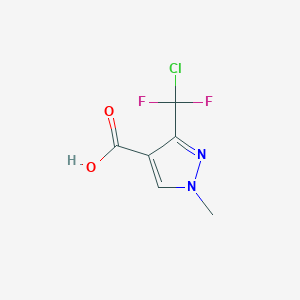


![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
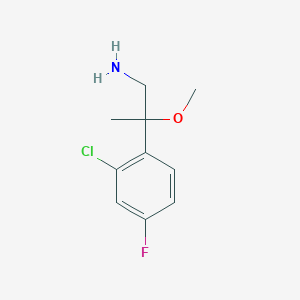
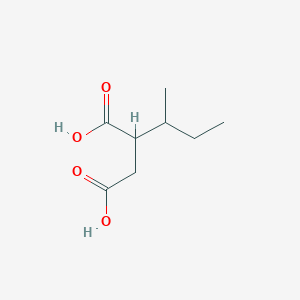
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)

